molecular formula C28H17BrN2O5 B5063698 2-({[2-(2-biphenylyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-bromobenzoic acid

2-({[2-(2-biphenylyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-bromobenzoic acid

Cat. No. B5063698
M. Wt: 541.3 g/mol
InChI Key: RZDKCDRMLJHRAY-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule. It seems to contain multiple functional groups, including a carboxylic acid group (-COOH), an amine group (-NH2), and a biphenyl group (two connected phenyl rings). These functional groups could potentially give the compound a variety of chemical properties .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, each adding or modifying a different part of the molecule. For example, the amide bond (C=O-NH) could be formed via a reaction between a carboxylic acid and an amine, a process known as amide coupling . The biphenyl group could potentially be formed through a coupling reaction of two phenyl rings .


Molecular Structure Analysis

The structure of this molecule would be determined by the arrangement of its atoms and the bonds between them. The presence of the biphenyl group suggests that the molecule may have a planar region, while the amide and carboxylic acid groups could potentially form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The reactivity of this molecule would depend on its functional groups. The carboxylic acid group could potentially undergo reactions such as esterification or amide formation . The amine group could participate in reactions such as amide coupling or the formation of Schiff bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting point would depend on the strength of the intermolecular forces between its molecules .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the environment in which it is used. For example, if this compound were a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it could pose a dust hazard. If it is reactive, it could pose a fire or explosion hazard. Always refer to the relevant safety data sheet for specific safety information .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

5-bromo-2-[[1,3-dioxo-2-(2-phenylphenyl)isoindole-5-carbonyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H17BrN2O5/c29-18-11-13-23(22(15-18)28(35)36)30-25(32)17-10-12-20-21(14-17)27(34)31(26(20)33)24-9-5-4-8-19(24)16-6-2-1-3-7-16/h1-15H,(H,30,32)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDKCDRMLJHRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=C(C=C(C=C5)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H17BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[2-(biphenyl-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-bromobenzoic acid

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